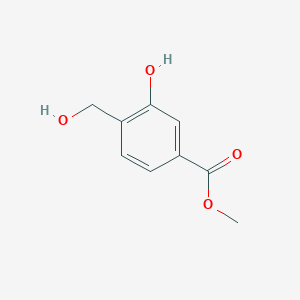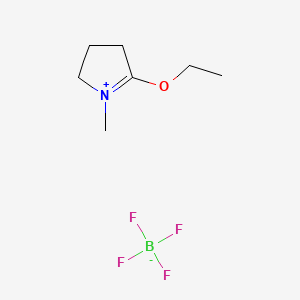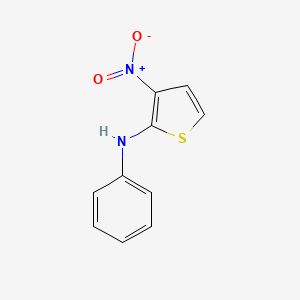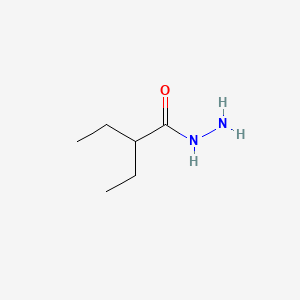
2-Pyrrolidin-1-yl-2-(3-trifluoromethyl-phenyl)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Pyrrolidine Derivatives
Research by Wang et al. (2015) demonstrated the synthesis of substituted γ-amino alcohols and pyrrolidine derivatives, featuring multiple stereogenic centers derived from simple 1-phenyl-ethylamine. This work highlights the potential for creating complex molecular structures utilizing similar chemical frameworks (Wang et al., 2015).
Development of Enantioselective Syntheses
Kafka et al. (2016) reported enantioselective syntheses of densely functionalized pyrrolidines, emphasizing the utility of these compounds in various chemical transformations. These syntheses derive chirality from compounds like (R)-1-(phenyl)ethylamine, demonstrating the versatility of pyrrolidine structures in stereoselective chemistry (Kafka et al., 2016).
Application in Agrochemical Synthesis
Zhi-li (2011) explored the synthesis of 5-(1-methylthio)ethyl-2-(trifluoromethyl)pyridine using pyrrolidine derivatives, indicating the relevance of these compounds in agrochemical production. This study showcases the practical application of pyrrolidine-based compounds in the development of potentially important agricultural chemicals (Zhi-li, 2011).
Pharmacological Applications
Pyrrolylcarboxamides, closely related to the pyrrolidine structure, have been synthesized for pharmacological research, as demonstrated by Bijev et al. (2003). This indicates the potential for developing medically relevant compounds using pyrrolidine derivatives (Bijev et al., 2003).
Crystallographic Studies
The crystal structure of related compounds, such as Darifenacin hydrobromide, has been studied to understand the molecular conformation of pyrrolidine derivatives, as shown by Selvanayagam et al. (2009). These studies are crucial for comprehending the structural aspects of pyrrolidine-based compounds (Selvanayagam et al., 2009).
Catalytic Applications
Kumah et al. (2019) explored chiral pyridyl imine nickel(ii) complexes, which are derived from compounds like (S)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine. These studies illustrate the potential catalytic applications of pyrrolidine derivatives in chemical reactions (Kumah et al., 2019).
Organometallic Chemistry
Research on half-sandwich complexes of Ru(II) with pyrrolidine derivatives, as presented by Singh et al. (2009), demonstrates the application of these compounds in the field of organometallic chemistry. This suggests their use in the development of new catalytic systems (Singh et al., 2009).
Propiedades
IUPAC Name |
2-pyrrolidin-1-yl-2-[3-(trifluoromethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)18-6-1-2-7-18/h3-5,8,12H,1-2,6-7,9,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLXHGHETKESBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)

